

# Lomardexamfetamine and Dopamine Reuptake Inhibition: A Technical Guide

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## Compound of Interest

Compound Name: *Lomardexamfetamine*

Cat. No.: *B608625*

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## Introduction

**Lomardexamfetamine** (also known as KP106) is a central nervous system stimulant developed as a prodrug of d-amphetamine.<sup>[1][2]</sup> As a prodrug, **lomardexamfetamine** is itself inactive and is metabolized in the body to release its active component, d-amphetamine, and a ligand.<sup>[1][2]</sup> The therapeutic and physiological effects of **lomardexamfetamine** are therefore attributable to the pharmacological actions of d-amphetamine. This guide provides an in-depth technical overview of the core mechanism of action of d-amphetamine, focusing on its interaction with the dopamine transporter (DAT) and the subsequent inhibition of dopamine reuptake.

D-amphetamine is a well-characterized psychostimulant that exerts its effects primarily by increasing the extracellular concentrations of dopamine and norepinephrine.<sup>[3]</sup> This is achieved through a multi-faceted interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). This document will concentrate on the dopaminergic pathways, which are central to the therapeutic effects of amphetamines in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), for which **lomardexamfetamine** was in development.

## Mechanism of Action at the Dopamine Transporter

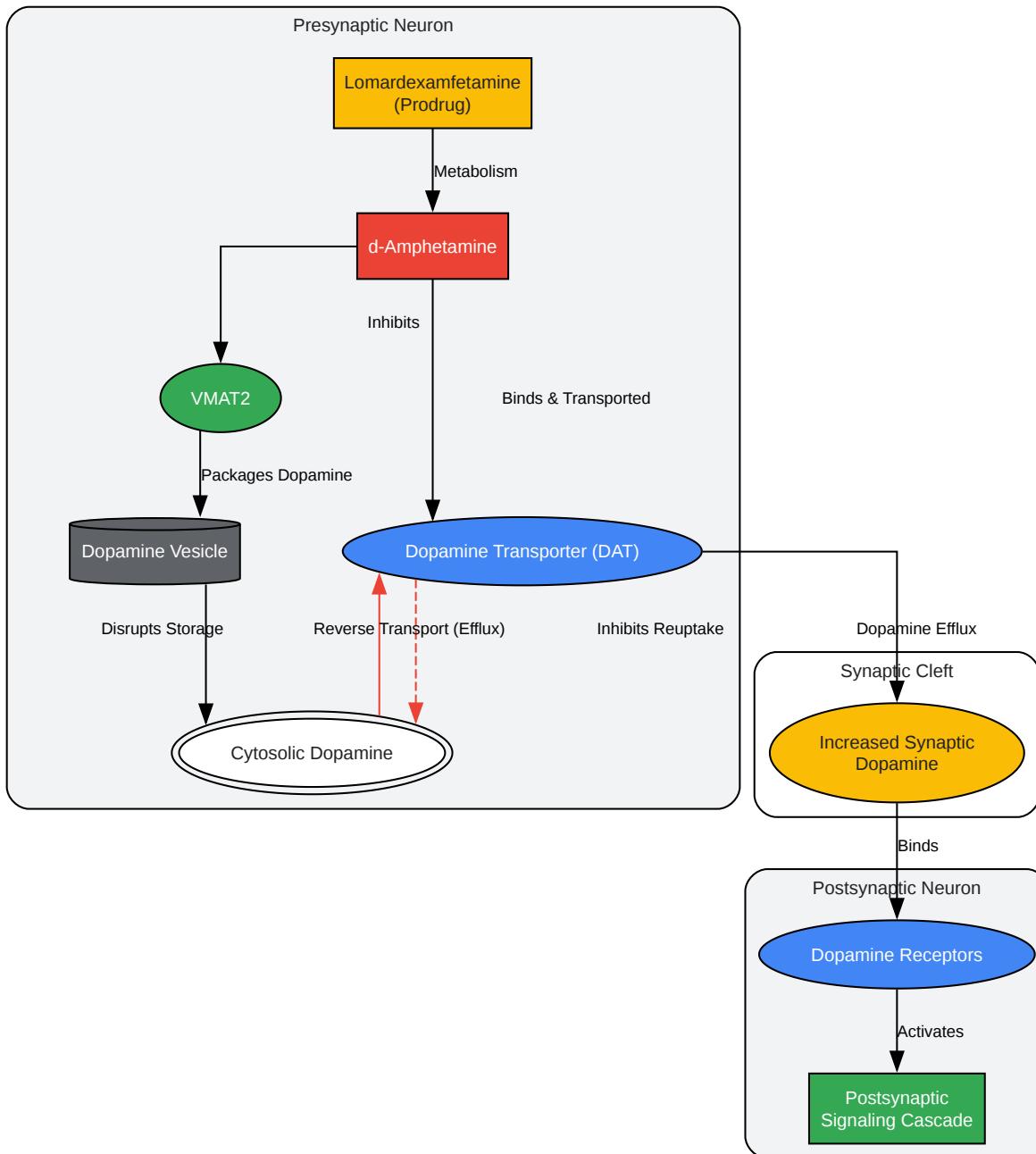
The dopamine transporter is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the

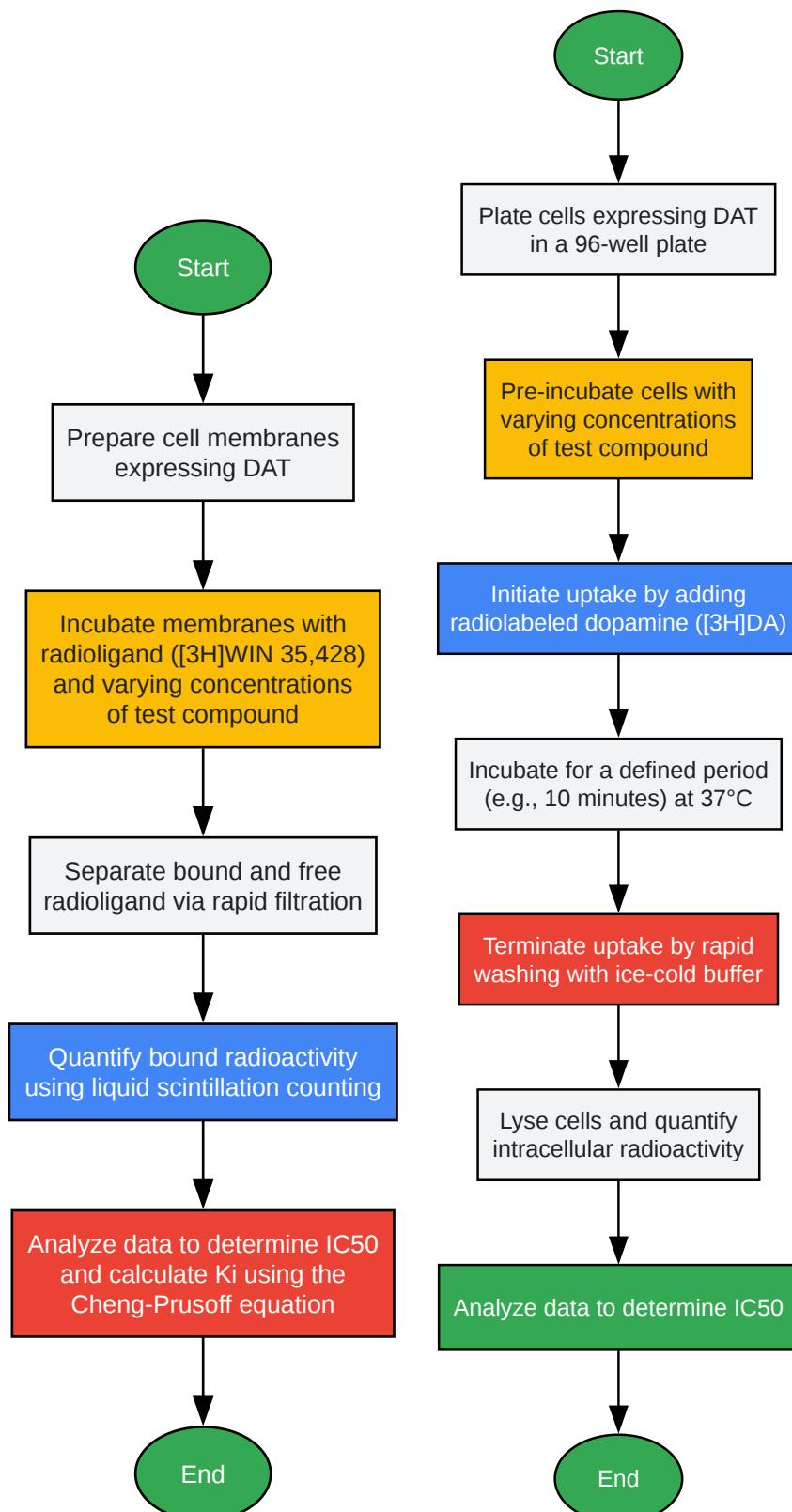
dopaminergic signal. D-amphetamine, the active metabolite of **lomardexamfetamine**, interacts with DAT in two primary ways:

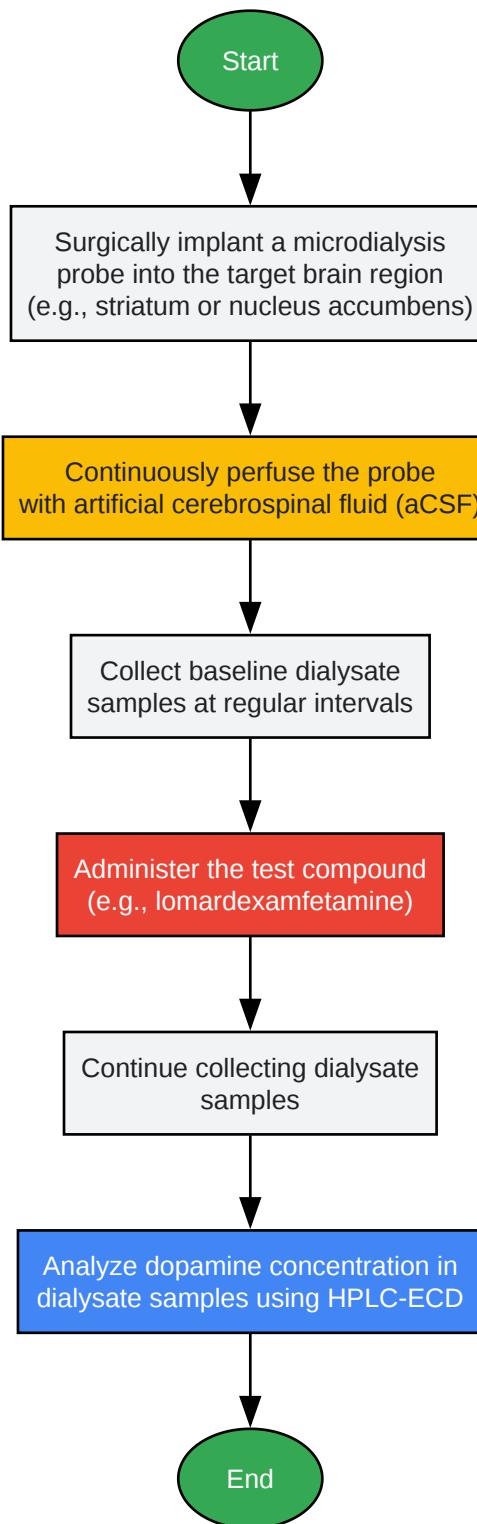
- Competitive Inhibition of Dopamine Reuptake: D-amphetamine is a substrate for DAT and competes with dopamine for binding to the transporter. By occupying the binding site, d-amphetamine prevents the reuptake of dopamine, leading to an accumulation of dopamine in the synaptic cleft.
- Induction of Dopamine Efflux (Reverse Transport): D-amphetamine is also transported into the presynaptic neuron by DAT. Once inside, it disrupts the vesicular storage of dopamine by inhibiting the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient of synaptic vesicles. This leads to an increase in cytosolic dopamine concentrations. The elevated intracellular dopamine, coupled with the action of d-amphetamine on DAT, promotes a reversal of the transporter's function, causing it to pump dopamine out of the neuron and into the synapse.

## Signaling Pathways

The interaction of d-amphetamine with the dopamine transporter and subsequent increase in synaptic dopamine initiates a cascade of intracellular signaling events. These are primarily mediated by the activation of dopamine receptors on the postsynaptic neuron.





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